2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane
CAS No.:
Cat. No.: VC17703752
Molecular Formula: C11H17Cl
Molecular Weight: 184.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17Cl |
|---|---|
| Molecular Weight | 184.70 g/mol |
| IUPAC Name | 2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C11H17Cl/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h8-10H,1-7H2 |
| Standard InChI Key | KMOPXHBLXJUOBH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC1CC2C3(CC3)CCl |
Introduction
Structural and Molecular Characteristics
Bicyclic Framework and Substituent Geometry
The core structure of 2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane consists of a norbornane system (bicyclo[2.2.1]heptane) fused to a cyclopropane ring. The norbornane moiety imposes significant steric hindrance and rigidity, while the cyclopropane’s strain (≈27 kcal/mol) and the chloromethyl group’s electron-withdrawing nature influence reactivity . The compound’s IUPAC name, 2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane, reflects the substitution pattern at the bridgehead position (C2 of the norbornane).
Table 1: Molecular Properties of 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇Cl |
| Molecular Weight | 184.70 g/mol |
| IUPAC Name | 2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane |
| Canonical SMILES | C1CC2CC1CC2C3(CC3)CCl |
| InChIKey | KMOPXHBLXJUOBH-UHFFFAOYSA-N |
| PubChem CID | 130494768 |
The bicyclo[2.2.1]heptane framework is structurally analogous to norbornene, though the absence of double bonds in this compound reduces π-electron interactions, favoring steric effects in reactivity .
Synthesis and Functionalization
Synthetic Routes
The synthesis of 2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane typically involves cyclopropanation of pre-functionalized norbornane derivatives. A plausible pathway includes:
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Norbornane Functionalization: Introduction of a cyclopropyl group via [2+1] cycloaddition using dichlorocarbene (CCl₂) generated from chloroform under basic conditions .
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Chloromethylation: Subsequent treatment with formaldehyde and hydrochloric acid (Blanc chloromethylation) to install the chloromethyl group.
Key Reaction
Reactivity and Derivative Formation
The chloromethyl group serves as a versatile handle for further modification:
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Nucleophilic Substitution: Reacts with amines (e.g., NH₃) to yield aminomethyl derivatives.
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Cross-Coupling: Suzuki-Miyaura coupling using palladium catalysts to introduce aryl/heteroaryl groups .
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Radical Reactions: Chlorine abstraction under UV light generates radicals for polymerization or C-H functionalization .
Table 2: Representative Derivatives and Applications
| Derivative | Application |
|---|---|
| 2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptane | Pharmaceutical intermediates |
| Poly(bicyclo[2.2.1]heptane) | High-strength polymers |
Applications in Materials Science and Drug Design
Polymer and Composite Materials
The rigidity of the bicyclo[2.2.1]heptane framework enhances thermal stability in polymers. Copolymers incorporating this monomer exhibit glass transition temperatures (T₉) exceeding 200°C, making them suitable for aerospace components .
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry .
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Computational Modeling: Machine learning-assisted prediction of novel derivatives with tailored properties .
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Green Chemistry: Solvent-free cyclopropanation using mechanochemical methods.
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